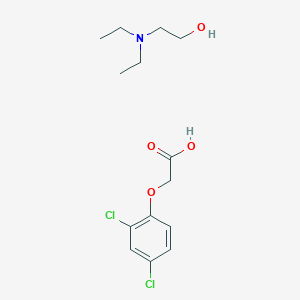

2,4-D diethylethanolamine salt

Description

Properties

CAS No. |

53404-34-5 |

|---|---|

Molecular Formula |

C14H21Cl2NO4 |

Molecular Weight |

338.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;2-(diethylamino)ethanol |

InChI |

InChI=1S/C8H6Cl2O3.C6H15NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-7(4-2)5-6-8/h1-3H,4H2,(H,11,12);8H,3-6H2,1-2H3 |

InChI Key |

GKZWTHFJWQSRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Synthetic Chemistry and Formulation Science of 2,4 D Diethylethanolamine Salt

Chemical Synthesis Pathways of Diethylethanolamine Salt

The synthesis of 2,4-D diethylethanolamine salt is a two-step process that first involves the production of the constituent molecules, 2,4-Dichlorophenoxyacetic acid and diethylethanolamine, followed by their reaction to form the salt.

The parent acid, 2,4-D, is typically manufactured from chloroacetic acid and 2,4-dichlorophenol (B122985). wikipedia.org The 2,4-dichlorophenol is itself produced through the chlorination of phenol. wikipedia.org

The amine component, diethylethanolamine (DEAE), is commercially prepared through the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.com An alternative synthesis route involves the reaction of diethylamine with 2-chloroethanol. wikipedia.org

The final step is an acid-base neutralization reaction. The acidic 2,4-Dichlorophenoxyacetic acid is reacted with the basic diethylethanolamine. atamanchemicals.com This reaction forms the water-soluble 2,4-D diethylethanolamine salt. This method of creating amine salts allows for the development of highly concentrated, water-soluble formulations. google.com

Formulation Characteristics and Physico-Chemical Behavior of the Salt

In its pure acid form, 2,4-D is a crystalline solid with low solubility in water. 24d.infoorst.edu To make it suitable for application, it is converted into more soluble forms, most commonly amine salts or esters. 24d.infoorst.edu The 2,4-D diethylethanolamine salt is typically formulated as a soluble concentrate (SC) which readily dissolves in water. google.comtrb.org

A primary advantage of amine salt formulations, including the diethylethanolamine salt, is their high water solubility. 24d.info Amine salts of 2,4-D are readily soluble in water, often at concentrations greater than 50% by weight, forming a true solution. 24d.info This high solubility has made amine salts, such as diethanolamine (B148213) and dimethylamine (B145610), more commonly used than older mineral salt formulations (e.g., sodium, potassium) which are less easily dissolved. 24d.info

When dissolved, the 2,4-D diethylethanolamine salt dissociates, leaving the 2,4-D anion and the diethylethanolammonium cation in solution. A potential issue with water solubility arises in hard water, which contains high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can associate with the negatively charged 2,4-D anion, forming insoluble salts that can precipitate out of the solution. 24d.info This precipitation reduces the amount of active herbicide and can cause practical problems like clogging sprayer nozzles. 24d.info To counteract this, modern formulations often include sequestering agents that bind with the hard water cations, preventing precipitation. 24d.info

Table 1: Physico-Chemical Properties of 2,4-D and Related Compounds

| Compound | Formula | Molar Mass | Appearance | Water Solubility |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ wikipedia.org | 221.04 g/mol wikipedia.org | White to yellow powder wikipedia.org | 900 mg/L wikipedia.org |

| Diethylethanolamine | C₆H₁₅NO wikipedia.org | 117.192 g/mol wikipedia.org | Colorless liquid wikipedia.orgnih.gov | Miscible wikipedia.org |

| 2,4-D Diethanolamine Salt | C₁₂H₁₇Cl₂NO₅ nih.gov | 342.17 g/mol | Data Not Available | Highly soluble 24d.infotrb.org |

Note: Data compiled from various scientific sources. Water solubility for the salt is qualitative based on the properties of amine salts.

Volatility, the tendency of a substance to vaporize, is a critical environmental consideration for herbicides. Off-target movement of herbicides can occur through physical spray drift or through volatilization and subsequent vapor drift. 24d.info Ester formulations of 2,4-D, particularly those with short-chain alcohols, are known to be highly volatile. inchem.orgwho.int This volatility can lead to unintended damage to nearby sensitive crops and environmental contamination. inchem.orgwho.int

In contrast, amine salt formulations of 2,4-D, including the diethylethanolamine salt, are characterized by their low volatility. 24d.infofao.orgbayer.us They are often described as essentially non-volatile, posing a significantly lower risk of vapor movement after application. 24d.info This makes amine salts a preferable option when spraying near sensitive vegetation. trb.orgbayer.us

Research comparing different forms of 2,4-D has quantified these differences. A study measuring injury to sensitive cotton plants from vapor drift found that a 2,4-D ester formulation caused injury up to 150 feet away, whereas the amine formulation caused injury only up to 10 feet away. ksu.edu This demonstrates the substantially lower volatility of the amine salt form in a field context. ksu.edu

Table 2: Relative Volatility of 2,4-D Formulations

| Formulation Type | Relative Volatility | Key Characteristic |

|---|---|---|

| Ester | High inchem.orgwho.intbayer.us | Higher vapor pressure, greater potential for off-target movement via vapor drift. bayer.us |

| Amine Salt | Low 24d.infofao.orgksu.edu | Lower vapor pressure, reduced risk of vapor drift. inchem.orgbayer.us |

| Choline Salt | Very Low wikipedia.orgksu.edu | Engineered for ultra-low volatility. wikipedia.org |

Note: This table provides a qualitative comparison based on multiple sources.

Adjuvant Systems and Their Influence on Salt Efficacy

Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. While 2,4-D amine salts are often used without additional adjuvants asme.orgastm.orgastm.org, research has explored how these additives can enhance performance. researchgate.net

The efficacy of a systemic herbicide like 2,4-D depends on its absorption through the plant's waxy cuticle and subsequent translocation to its site of action. wikipedia.org Ester formulations are more lipid-soluble and tend to penetrate the cuticle more efficiently than the more water-soluble amine salts. bayer.us Adjuvants, particularly surfactants, can help overcome this barrier for amine salts.

Surfactants can enhance the foliar absorption and translocation of 2,4-D amine salts. researchgate.net For instance, a study on the 2,4-D triethanolamine (B1662121) salt found that certain fatty amine surfactants significantly increased its absorption by the target weed. researchgate.net Adjuvants can also be selected to overcome specific challenges, such as the antagonistic effect of calcium ions in hard water spray carriers. asme.orgresearchgate.net Furthermore, some modern formulations incorporate a "built-in" adjuvant system by using an amine surfactant to neutralize the 2,4-D acid, creating a product with both high active ingredient concentration and enhanced efficacy. google.com The choice of adjuvant, whether hydrophilic or lipophilic, can be tailored based on the specific weed species and environmental conditions, as the lipophilicity of the 2,4-D molecule itself is dependent on the pH of the spray solution. asme.orgresearchgate.net

Molecular and Physiological Mechanisms of Action in Target Plants

Auxin Mimicry and Plant Hormone Dysregulation

2,4-D diethylethanolamine salt, as a synthetic auxin, structurally and functionally resembles the primary native auxin in plants, indole-3-acetic acid (IAA). xtbg.ac.cn However, unlike IAA, which is rapidly synthesized and degraded by the plant to maintain hormonal balance, 2,4-D is more stable and persists for longer periods. nih.gov This persistence leads to a continuous and excessive stimulation of auxin-responsive pathways, a condition that dicotyledonous plants are not equipped to handle. xtbg.ac.cn

The primary mode of action involves the binding of 2,4-D to auxin receptors, such as the TIR1/AFB F-box proteins. nih.gov This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. nih.govoup.com The removal of these repressors unleashes auxin response factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes. nih.gov This uncontrolled gene expression leads to a state of unsustainable growth and metabolic chaos. mt.govwikipedia.org

A significant consequence of this hormonal dysregulation is the overproduction of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The sustained presence of high levels of synthetic auxin stimulates the biosynthesis of ethylene, a hormone associated with senescence and epinasty (downward bending of leaves). xtbg.ac.cn Furthermore, 2,4-D has been shown to induce the expression of genes involved in ABA biosynthesis, a hormone that plays a crucial role in stress responses and can lead to the inhibition of growth and photosynthesis. oup.comnih.gov This complex interplay and dysregulation of multiple hormone systems contribute significantly to the herbicidal effects observed in susceptible plants. nih.govjipb.net

Cellular and Subcellular Responses to 2,4-D Diethylethanolamine Salt Exposure

The hormonal chaos induced by 2,4-D diethylethanolamine salt manifests in a series of detrimental cellular and subcellular responses. These disruptions affect fundamental processes required for normal plant growth and development.

Cell Wall Plasticity Alterations

One of the key physiological effects of auxins is the regulation of cell wall plasticity, which is essential for cell elongation and growth. byjus.com Auxins promote the loosening of the cell wall structure, allowing for expansion. However, the excessive and prolonged auxin signaling triggered by 2,4-D leads to an abnormal and uncontrolled increase in cell wall plasticity. orst.edu This uncontrolled expansion weakens the structural integrity of the cells and contributes to the distorted growth patterns, such as twisting and curling of stems and leaves, characteristic of auxin herbicide injury. montana.edu

Ethylene Production Perturbations

As mentioned earlier, exposure to 2,4-D leads to a significant increase in ethylene production in susceptible plants. nih.govxtbg.ac.cn This is a well-documented response to auxinic herbicides. xtbg.ac.cn The overproduction of ethylene is a direct consequence of the upregulation of genes encoding key enzymes in the ethylene biosynthesis pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase. xtbg.ac.cnnih.gov Elevated ethylene levels contribute to a range of phytotoxic symptoms, including epinasty, chlorosis (yellowing of leaves), and accelerated senescence, ultimately hastening the demise of the plant. xtbg.ac.cn

Absorption and Translocation Dynamics in Plant Tissues, with Emphasis on Root Uptake by Salt Forms

The effectiveness of 2,4-D diethylethanolamine salt as a systemic herbicide relies on its efficient absorption and translocation throughout the plant. mt.govwikipedia.org While foliar application is a common method, the salt formulation is particularly well-suited for root uptake. orst.edu

The diethylethanolamine salt of 2,4-D readily dissolves in water, forming a solution that can be absorbed by the plant's root system. 24d.info Once absorbed by the roots, the herbicide can move systemically throughout the plant via the xylem and phloem, reaching the meristematic tissues where it exerts its primary effects. xtbg.ac.cnmontana.edu The translocation process is facilitated by the plant's natural transport systems, including specific auxin carriers. core.ac.uk The ability of the herbicide to move from the roots to the shoots ensures that the entire plant is affected, leading to comprehensive weed control. montana.edu Studies using radiolabeled 2,4-D have confirmed its movement from the point of application to other parts of the plant, although the efficiency of translocation can vary depending on the plant species and environmental conditions. nih.govfrontiersin.org

Interactive Data Table: Key Cellular Responses to 2,4-D Diethylethanolamine Salt

| Cellular Response | Key Molecular/Physiological Event | Consequence for the Plant |

| Cell Wall Plasticity | Uncontrolled activation of cell wall loosening enzymes. | Abnormal cell elongation, tissue weakening, distorted growth. byjus.comorst.edu |

| Ethylene Production | Upregulation of ACC synthase and ACC oxidase genes. xtbg.ac.cnnih.gov | Epinasty, chlorosis, senescence, accelerated plant death. xtbg.ac.cn |

| Protein Biosynthesis | Massive and unregulated transcription of auxin-responsive genes. medchemexpress.com | Disruption of metabolic pathways, cellular dysfunction. medchemexpress.comopenaccesspub.org |

Environmental Fate and Biogeochemical Cycling of 2,4 D Diethylethanolamine Salt

Degradation Pathways in Environmental Compartments

The environmental persistence and fate of the herbicide 2,4-D diethylethanolamine salt are governed by a series of chemical and biological degradation processes. Upon release into the environment, the salt form rapidly transforms, and the resulting 2,4-D acid moiety is subject to further breakdown through photodegradation and, most significantly, microbial metabolism. The diethylethanolamine component is also subject to biodegradation.

Hydrolysis and Dissociation Kinetics to 2,4-D Acid

In aqueous environments, 2,4-D amine salts, including diethylethanolamine salt, are known to dissociate rapidly. orst.eduepa.gov24d.info This process involves the separation of the diethylethanolamine cation from the 2,4-D acid anion. The environmental fate strategy for 2,4-D salts assumes this rapid dissociation to the free acid form, meaning the salt form itself is not expected to persist under typical environmental conditions. epa.govapvma.gov.au

The dissociation of 2,4-D amine salts is generally considered to be an instantaneous process, occurring in less than three minutes in water. apvma.gov.au This rapid separation is a critical first step in the compound's environmental degradation pathway, as the subsequent fate is primarily that of the 2,4-D acid and the separate diethylethanolamine molecule. orst.eduresearchgate.net Due to this swift dissociation, the environmental behavior and degradation rates of various 2,4-D amine salt and ester formulations are often similar, as they all convert to the same 2,4-D acid form. orst.edu

Photodegradation Kinetics and Products in Aquatic Systems

Once dissociated, the 2,4-D acid can undergo photodegradation, although this process is generally considered a less significant pathway compared to microbial breakdown. invasive.org The rate of photolysis for 2,4-D in water can be slow, with its environmental half-life, influenced by both photodegradation and microbial action, ranging widely from 20 to over 300 days. nih.gov In the absence of a photocatalyst, the degradation of 2,4-D under UV irradiation is negligible. nih.govnih.gov

However, the rate of photodegradation can be significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂). nih.gov Studies have shown that UV irradiation of aqueous TiO₂ dispersions can effectively degrade 2,4-D. researchgate.net The primary photoproducts identified in such aquatic systems include 2,4-dichlorophenol (B122985) (2,4-DCP), 2-chlorophenoxyacetic acid, and 4-chlorophenoxyacetic acid. researchgate.net

Microbial Degradation Pathways and Metabolites

The primary mechanism for the breakdown of 2,4-D in soil and water is microbial degradation. invasive.orgnih.gov A diverse array of bacteria and fungi have been identified that can utilize 2,4-D as a sole source of carbon and energy. nih.govjmb.or.krnih.gov This biodegradation is an enzymatic process that breaks down the complex herbicide into simpler, non-toxic compounds. nih.govmdpi.com

Numerous microorganisms capable of metabolizing 2,4-D have been isolated from various environments, including agricultural soils and pristine sites. nih.govbohrium.com The most frequently identified bacterial degraders belong to the Proteobacteria phylum. nih.govfrontiersin.org Fungi, including filamentous fungi and white-rot fungi, also play a role in the bioremediation of 2,4-D. nih.govmdpi.comresearchgate.net

Table 1: Selected Microbial Strains Involved in 2,4-D Degradation

| Kingdom | Genus/Group | Reference |

|---|---|---|

| Bacteria | Cupriavidus | nih.govscielo.br |

| Bacteria | Pseudomonas | nih.govjmb.or.kr |

| Bacteria | Sphingomonas | nih.govjmb.or.kr |

| Bacteria | Bradyrhizobium | nih.govjmb.or.krbohrium.com |

| Bacteria | Burkholderia | frontiersin.org |

| Bacteria | Achromobacter | nih.gov |

| Bacteria | Acinetobacter | scielo.br |

| Bacteria | Stenotrophomonas | scielo.br |

| Fungi | Aspergillus | nih.govmdpi.com |

| Fungi | Penicillium | nih.govscielo.bridosi.org |

| Fungi | Trichoderma | nih.govidosi.org |

| Fungi | Fusarium | nih.gov |

| Fungi | Mortierella | nih.govmdpi.com |

| Fungi | Umbelopsis | nih.govmdpi.com |

| Fungi | Rigidoporus | nih.gov |

The genetic and enzymatic basis for bacterial 2,4-D degradation is well-studied, particularly the pathway encoded by the tfd gene cluster. nih.gov This cluster was first identified on the plasmid pJP4 in Cupriavidus necator JMP134. mdpi.commdpi.com The degradation is a stepwise process where specific enzymes catalyze different reactions. nih.gov

The initial and rate-limiting step is the cleavage of the ether bond of the 2,4-D molecule. mdpi.comnih.gov This reaction is catalyzed by the TfdA enzyme, an α-ketoglutarate-dependent 2,4-D dioxygenase, which converts 2,4-D into 2,4-dichlorophenol (2,4-DCP). frontiersin.orgnih.govtandfonline.com The 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol. nih.govtandfonline.comasm.org Subsequently, enzymes encoded by tfdC, tfdD, tfdE, and tfdF act on the aromatic ring, leading to its cleavage and eventual mineralization into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govtandfonline.com

While the tfd gene pathway is considered classic, other genetic systems for 2,4-D degradation exist. For instance, a novel gene cluster, cadRABKC, has been identified in Bradyrhizobium sp. strain HW13, which has a different evolutionary origin from the tfd genes. nih.gov In fungi, the degradation mechanisms involve different enzymes, such as laccases and cytochrome P450 (CYP) monooxygenases, which are known for their ability to break down aromatic compounds. nih.govmdpi.comconsensus.app

Table 2: Key Genes and Enzymes in 2,4-D Biodegradation

| Gene/Enzyme | Function | Organism Type | Reference |

|---|---|---|---|

| tfdA / 2,4-D Dioxygenase | Cleaves ether bond, converting 2,4-D to 2,4-DCP | Bacteria | mdpi.comnih.govtandfonline.com |

| tfdB / 2,4-DCP Hydroxylase | Converts 2,4-DCP to 3,5-dichlorocatechol | Bacteria | nih.govtandfonline.comasm.org |

| tfdC / Chlorocatechol 1,2-dioxygenase | Cleavage of the aromatic ring | Bacteria | nih.govtandfonline.com |

| cad genes | Alternative 2,4-D degradation pathway | Bacteria (e.g., Bradyrhizobium) | nih.gov |

| Laccases | Oxidation of aromatic compounds | Fungi (e.g., Rigidoporus) | nih.govmdpi.com |

| Cytochromes P450 (CYPs) | Hydroxylation and detoxification of aromatic pollutants | Fungi (e.g., Umbelopsis, Rigidoporus) | nih.govmdpi.com |

The diethylethanolamine (DEEA) moiety, which dissociates from the 2,4-D acid, is also subject to environmental degradation. Studies have shown that N,N-diethylethanolamine is readily biodegradable. oecd.orgnih.gov In a standard biodegradability test (OECD 301A), 2-diethylaminoethanol showed 95% degradation over 22 days. oecd.org

Further research on the aerobic biodegradation of various amines in industrial saline wastewaters demonstrated that DEEA was readily metabolized. nih.gov The degradation followed first-order kinetics, with calculated half-lives ranging from 10 to 58 hours. nih.gov This indicates that the diethylethanolamine component of the original salt does not persist long in environments with active microbial populations.

Persistence and Half-Life in Terrestrial and Aquatic Systems

The persistence of 2,4-D in the environment is generally considered to be low. orst.eduwikipedia.org The half-life, or the time it takes for half of the initial amount of the substance to degrade, is a key indicator of its persistence.

In terrestrial systems, the degradation of 2,4-D is influenced by microbial activity, soil type, temperature, and moisture. juniperpublishers.com For the acid, salt, and ester forms of 2,4-D, the soil half-life is estimated to be around 10 days. orst.edubeyondpesticides.org In aerobic mineral soils, a half-life of 6.2 days has been reported. orst.eduwikipedia.org However, under cold and dry conditions, or in the absence of appropriate microbial communities, the half-life can be significantly longer. juniperpublishers.com One study noted surface soil half-lives for 2,4-D ranging from 3.8 to 39.2 days depending on ground cover and application timing. epa.gov

In aquatic environments, the persistence of 2,4-D is also relatively short under most conditions. The half-life in water is typically less than 10 days. juniperpublishers.com In aerobic aquatic environments, a half-life of 15 days has been noted. wikipedia.org However, in anaerobic aquatic systems, 2,4-D is more persistent, with a half-life ranging from 41 to 333 days. wikipedia.orgbeyondpesticides.org The rate of degradation in water is dependent on factors such as nutrient levels, temperature, oxygen availability, and prior exposure of the water body to phenoxyacetic acids. juniperpublishers.com Research on 2,4-D acid from its salt formulations in aquatic systems with a pH above 8.0 showed a mean half-life of 0.58 to 1.01 days in water and 0.81 to 3.24 days in soil sediment. researchgate.net

Interactive Data Table: Half-Life of 2,4-D in Various Environmental Systems

Below is an interactive table summarizing the half-life of 2,4-D. Use the filters to explore the data based on the environmental system and specific conditions.

| Environmental System | Condition | Half-Life (Days) |

| Soil | General | 10 orst.edubeyondpesticides.org |

| Soil | Aerobic Mineral | 6.2 orst.eduwikipedia.org |

| Soil | Surface (Bare Ground) | 3.8 - 6.2 epa.gov |

| Soil | Surface (Pasture) | 7.5 - 39.2 epa.gov |

| Soil | Surface (Turf) | 9.7 epa.gov |

| Aquatic | General | <10 juniperpublishers.com |

| Aquatic | Aerobic | 15 wikipedia.org |

| Aquatic | Anaerobic | 41 - 333 wikipedia.orgbeyondpesticides.org |

| Aquatic | Water (pH >8.0) | 0.58 - 1.01 researchgate.net |

| Aquatic | Soil Sediment (pH >8.0) | 0.81 - 3.24 researchgate.net |

Environmental Mobility and Adsorption Characteristics in Soil and Water

The mobility of a chemical in the environment is influenced by its solubility and its tendency to adsorb to soil and sediment particles. After application, 2,4-D diethylethanolamine salt rapidly dissociates, and the resulting 2,4-D acid is water-soluble, giving it the potential to be highly mobile. juniperpublishers.com

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to organic carbon in soil. A low Koc value indicates high mobility. The reported Koc values for 2,4-D acid are generally low, suggesting a high potential to leach through the soil profile. juniperpublishers.comcdc.gov For instance, Koc values of 59, 70, 76, and 117 have been reported for silty clay loam, sandy loam, sand, and loam soils, respectively. cdc.govnih.gov Another study found Koc values ranging from 61.13 to 771.59 in various urban soils. nih.gov

Despite its potential for high mobility, studies have shown that 2,4-D generally remains in the upper layers of the soil. juniperpublishers.com This is partly due to its rapid degradation by soil microbes. wikipedia.orgjuniperpublishers.com The adsorption of 2,4-D is correlated with the organic content of the soil; higher organic content leads to greater adsorption and less leaching. juniperpublishers.com Soil pH also plays a role, with more leaching observed in soils with a pH of 7.5 and above, reflecting lower adsorption to organic matter in more alkaline conditions. juniperpublishers.com

Runoff from treated areas can be a pathway for 2,4-D to enter surface waters, particularly if a rainfall event occurs shortly after application. juniperpublishers.com

Interactive Data Table: Soil Adsorption Coefficients (Koc) for 2,4-D

This table allows for the filtering of Koc values based on soil type to understand the mobility of 2,4-D.

| Soil Type | Koc Value (L/kg) | Mobility Classification |

| Sand | 76 cdc.govnih.gov | High chemsafetypro.com |

| Sandy Loam | 70 cdc.govnih.gov | High chemsafetypro.com |

| Loam | 117 cdc.govnih.gov | High chemsafetypro.com |

| Silty Clay Loam | 59 cdc.govnih.gov | High chemsafetypro.com |

| Urban Soil (ATC) | 61.13 nih.gov | High chemsafetypro.com |

| Urban Soil (MAR) | 771.59 nih.gov | Medium chemsafetypro.com |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often indicated by its bioconcentration factor (BCF).

For 2,4-D, the bioaccumulation potential in aquatic organisms is considered to be low. nih.gov A measured bioconcentration factor of 1 was reported for carp (B13450389) exposed to 2,4-D. nih.gov Another study reported BCFs of 6 for algae and less than 10 for golden orfe (a fish). nih.gov A BCF of less than 6.1 was also observed in carp during a 28-day study. sigmaaldrich.com These low BCF values suggest that 2,4-D does not significantly accumulate in aquatic life. nih.gov

The depuration half-life, which is the time it takes for an organism to eliminate half of the accumulated substance, has been measured in some aquatic species. For daphnids (Daphnia magna) and channel catfish (Ictalurus melas), the depuration half-lives were 13.8 hours and 1.32 days, respectively. nih.gov

Interactive Data Table: Bioaccumulation and Depuration of 2,4-D

Explore the bioaccumulation potential and depuration rates of 2,4-D in different aquatic organisms using the filters below.

| Organism | Parameter | Value |

| Carp (Cyprinus carpio) | Bioconcentration Factor (BCF) | 1 nih.gov |

| Carp (Cyprinus carpio) | Bioconcentration Factor (BCF) | < 6.1 sigmaaldrich.com |

| Algae | Bioaccumulation Factor | 6 nih.gov |

| Golden Orfe | Bioaccumulation Factor | < 10 nih.gov |

| Daphnid (Daphnia magna) | Depuration Half-Life | 13.8 hours nih.gov |

| Channel Catfish (Ictalurus melas) | Depuration Half-Life | 1.32 days nih.gov |

Ecotoxicological Research on Non Target Organisms

Impact on Aquatic Ecosystems and Organisms

The introduction of 2,4-D diethylethanolamine salt into aquatic environments can affect a range of organisms, from fish and invertebrates to essential aquatic plants.

Research indicates that the toxicity of 2,4-D to aquatic organisms varies depending on its chemical form, with ester formulations generally being more toxic than acid or amine salt forms. orst.edu For fish, 2,4-D and its salts are generally less toxic than the ester forms. fao.org Typical 96-hour LC50 values for adult fish exposed to the DEA salt range from 250 to 500 mg a.i./l. fao.org However, early life stages of fish appear to be more sensitive, with a 32-day No-Observed-Effect Concentration (NOEC) reported at 17.1 mg a.i./l for the DEA salt. fao.org

For aquatic invertebrates, the salt forms of 2,4-D are also generally less toxic than the ester forms. fao.org In a life-cycle study on the freshwater invertebrate Daphnia magna, the NOEC for 2,4-D diethanolamine (B148213) salt was determined to be 23.6 mg ai/L. fao.org The acute toxicity (48-hour LC50) of the DMA salt to Daphnia magna was 184 mg ai/l, illustrating the lower toxicity of amine salts compared to esters which have LC50 values as low as 5.2 mg ai/l. fao.org

The toxicity of 2,4-D formulations can be influenced by environmental factors. For instance, the toxicity of 2,4-D to Cyprinus carpio (Common Carp) was observed to double for every 10°C increase in temperature. beyondpesticides.org The pH of the water can also modify toxicity, with the diethylethanolamine salt being less toxic to fish at a pH of 8.5 compared to a pH of 6.5. beyondpesticides.org

Interactive Data Table: Toxicity of 2,4-D Diethylethanolamine Salt to Freshwater Species

| Species | Life Stage | Exposure Duration | Endpoint | Concentration (mg a.i./L) |

| Fish (General) | Adult | 96 hours | LC50 | 250 - 500 |

| Fish (General) | Early Life Stage | 32 days | NOEC | 17.1 |

| Daphnia magna | - | 21 days (life-cycle) | NOEC | 23.6 |

While 2,4-D is a herbicide designed to affect plants, its impact on non-target aquatic flora is a key consideration. The acute toxicity of 2,4-D to the aquatic plant Lemna gibba (Duckweed) varied with the formulation, with 14-day EC50 values of 3.3 mg/l for 2,4-D acid and 0.58 mg/l for the DMA salt. fao.org At concentrations ranging from 0.001 to 100 mg/l, 2,4-D had no effect on chlorophyll production in several algal species. fao.org However, some studies have shown that 2,4-D can inhibit the growth of certain algae at high concentrations. orst.edu

Interactive Data Table: Effects of 2,4-D Formulations on Aquatic Plants

| Species | Formulation | Exposure Duration | Endpoint | Concentration (mg/L) |

| Lemna gibba | 2,4-D Acid | 14 days | EC50 | 3.3 |

| Lemna gibba | DMA Salt | 14 days | EC50 | 0.58 |

| Various Algae | 2,4-D | - | No effect on chlorophyll | 0.001 - 100 |

Effects on Terrestrial Fauna (Non-Human)

The impact of 2,4-D diethylethanolamine salt extends to terrestrial animals, including birds, mammals, and beneficial insects.

For avian species, 2,4-D is considered to be moderately to practically non-toxic on an acute basis. epa.gov Acute avian LD50 values for 2,4-D range from 200 to >2000 mg/kg of body weight for various bird species, including mallards and bobwhite quail. fao.org The avian chronic endpoint for 2,4-D is based on effects such as cracked eggs and a decreased number of eggs laid. epa.gov A meta-analysis of various studies indicated that birds exposed to 2,4-D have a higher mortality rate compared to unexposed control groups. beyondpesticides.orgnih.gov

On an acute oral basis, 2,4-D is classified as slightly toxic to small mammals. epa.gov Subchronic oral exposure to 2,4-D has been shown to cause damage to the eye, thyroid, kidney, adrenals, and reproductive organs in laboratory animals. orst.edu In a 90-day study with rats, a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg of body weight per day was established based on various physiological and histopathological changes observed at higher doses. fao.org Dogs are considered to be more sensitive to chlorophenoxy acid herbicides than other animals, exhibiting symptoms like myotonia, vomiting, and weakness. orst.edu

The impact of 2,4-D on beneficial insects, particularly pollinators like honeybees, is of significant concern. 2,4-D is generally considered practically non-toxic to honeybees. orst.eduepa.gov Honeybee oral and contact LD50 values for the DMA salt were both >100 µ g/bee . fao.org However, some research suggests that while not directly lethal, 2,4-D can harm the gut biota of bees, making it more difficult for them to digest food. beesource.com Herbicides can also have indirect effects on pollinators by reducing the availability of flowering plants that provide nectar and pollen. scirp.org For other beneficial insects, field studies have shown that the application of 2,4-D did not significantly affect populations of staphylinids (rove beetles), carabids (ground beetles), or spiders over a 20-month period. fao.org

Interactive Data Table: Toxicity of 2,4-D Formulations to Terrestrial Fauna

| Organism Group | Species | Endpoint | Value |

| Avian | Mallard, Bobwhite Quail, etc. | Acute LD50 | 200 to >2000 mg/kg bw |

| Mammalian | Rat | 90-day Subchronic NOAEL | 15 mg/kg bw/day |

| Insect | Honeybee (Apis mellifera) | Oral and Contact LD50 (DMA Salt) | >100 µ g/bee |

Influence on Soil Microbial Community Dynamics and Function

The application of 2,4-D diethylethanolamine salt to soil environments initiates a rapid dissociation process, yielding the 2,4-D acid, which then becomes the primary active compound influencing the soil microbiome. epa.gov The ecotoxicological effects on soil microorganisms are therefore predominantly attributable to the 2,4-D acid. Research indicates that the introduction of this herbicide can lead to significant, albeit sometimes transient, shifts in the structure and function of soil microbial communities.

Studies have demonstrated that the application of 2,4-D can alter the equilibrium among microbial populations. researchgate.net The extent of this impact is often correlated with the concentration of the herbicide. For instance, a notable change in the microbial community structure, as observed through denaturing gradient gel electrophoresis (DGGE), required a 2,4-D concentration of at least 100 mg kg-1. nih.gov The most significant impact, characterized by a reduction in the diversity of dominant populations, was observed at a concentration of 500 mg kg-1. nih.gov

A primary response of the soil microbial community to the presence of 2,4-D is the enrichment of specific bacterial populations capable of utilizing the herbicide as a carbon and energy source. This selective pressure can lead to a temporary increase in the abundance of 2,4-D-degrading bacteria. nih.gov Research has identified that many of these degrading isolates harbor genes homologous to the tfdA catabolic genes found in well-known 2,4-D degrading bacteria such as Ralstonia eutropha JMP134 and Burkholderia cepacia. nih.gov The genetic potential for 2,4-D degradation within the soil, measured by the number of tfdA gene copies, has been shown to increase rapidly following the application of the herbicide. researchgate.net This increase in degrading genes corresponds with the maximum rate of 2,4-D mineralization. researchgate.net

The impact on the broader bacterial community structure has been observed to be most significant during the active phase of 2,4-D biodegradation. researchgate.net However, these changes may not be permanent. One study suggested that the impact of 2,4-D on the soil microbial community is transient, with the community structure returning to its initial state after the herbicide has been depleted. researchgate.net The diversity of the Archaea domain has been found to be largely unaffected by 2,4-D application. nih.gov In contrast, the diversity of Bacteria and Fungi can be influenced, with some studies showing a decrease in bacterial diversity in the rhizosphere of certain plants and an increase in fungal diversity in others following 2,4-D exposure. nih.gov

The table below summarizes findings from a study on the impact of varying 2,4-D concentrations on soil microbial community diversity.

| 2,4-D Concentration (mg kg-1) | Observed Impact on Microbial Community Structure | Key Findings |

| 10 | Cultivation-based methods detected an increased diversity of 2,4-D degrading isolates. | More sensitive detection of community shifts through cultivation than by DGGE at this concentration. nih.gov |

| 100 | Apparent changes in the community structure visualized by DGGE. | Threshold for significant structural changes in the microbial community. nih.gov |

| 500 | Significantly reduced diversity of dominant populations. | Enrichment of Burkholderia-like populations. nih.gov |

Long-Term Ecological Consequences of Environmental Exposure

The long-term ecological consequences of 2,4-D diethylethanolamine salt are intrinsically linked to the environmental fate and persistence of its active component, the 2,4-D acid. epa.govepa.gov Under most environmental conditions, 2,4-D amine salts are not persistent. epa.govorst.edu The diethylethanolamine salt is expected to dissociate rapidly in water and soil, meaning the salt form itself does not persist. epa.govepa.gov

The subsequent degradation of the 2,4-D acid is primarily a microbial process. orst.eduwikipedia.org A number of soil microorganisms are capable of rapidly degrading 2,4-D. fao.org The half-life of 2,4-D in soil is generally short, often ranging from 3 to 10 days. fao.org In aerobic mineral soils, a half-life of 6.2 days has been estimated. orst.eduwikipedia.org This rapid degradation in soil prevents significant downward movement and leaching under normal field conditions. fao.org

However, the persistence of 2,4-D can be influenced by environmental factors. In anaerobic aquatic environments, 2,4-D is more persistent, with a half-life ranging from 41 to 333 days. wikipedia.org Similarly, in cold and dry soil conditions, the degradation rate can be significantly slower. juniperpublishers.com

The table below outlines the environmental half-life of 2,4-D under different conditions.

| Environment | Condition | Estimated Half-Life |

| Soil | Aerobic, mineral | 6.2 days orst.eduwikipedia.org |

| Soil | General | 3 to 10 days fao.org |

| Aquatic | Aerobic | 4.5 days fao.org |

| Aquatic | Anaerobic | 41 to 333 days wikipedia.org |

Due to the generally rapid degradation of 2,4-D in most agricultural and terrestrial environments, the potential for long-term bioaccumulation in aquatic organisms is considered low. fao.org While 2,4-D has been detected at low concentrations in some streams and shallow groundwater, its non-persistent nature under most conditions suggests that the long-term ecological risks are minimal. wikipedia.org The primary breakdown product of 2,4-D degradation is carbon dioxide. fao.org The impact of 2,4-D on soil microbial communities is also considered to be transient, with communities often recovering after the herbicide has been degraded, suggesting a lack of permanent long-term change in the terrestrial environment. researchgate.net

Evolution of Herbicide Resistance in Weed Populations

Historical Overview of Auxinic Herbicide Resistance

Synthetic auxin herbicides were among the first selective organic herbicides developed and have been used extensively in global agriculture for over 70 years to control broadleaf weeds. hracglobal.com Despite their prolonged use, the evolution of resistance to auxinic herbicides has been relatively slow compared to other herbicide classes, such as those inhibiting acetolactate synthase (ALS) or photosystem II. researchgate.netcambridge.orgbioone.orgcambridge.org

The first cases of resistance to an auxinic herbicide were reported in 1957, with wild carrot (Daucus carota) in Canada and spreading dayflower (Commelina diffusa) in Hawaii showing resistance to 2,4-D. mdpi.comnih.govoup.comnih.govregulations.gov Since then, the number of resistant species has gradually increased. As of 2020, 41 weed species globally had developed resistance to auxinic herbicides. mdpi.com The relatively low incidence of resistance has been attributed to several factors, including the complex mode of action of auxinic herbicides, the rarity of resistance-conferring alleles in natural weed populations, and potential fitness penalties associated with resistance mutations. researchgate.netcambridge.orgbioone.orgillinois.edu However, the rate of reported resistance cases has increased in recent years, a trend expected to continue with the introduction of 2,4-D-tolerant cropping systems. mdpi.com

Documented Cases of 2,4-D Resistance

Resistance to 2,4-D has been documented in a growing number of weed species across various agricultural regions. Globally, at least 16 weed species are known to be resistant to 2,4-D. nih.govpnas.org Some of the most significant cases involve weeds that pose serious agronomic challenges. For example, populations of waterhemp (Amaranthus tuberculatus) resistant to 2,4-D were identified in Nebraska in 2009, followed by reports in Illinois (2016) and Missouri (2018). iastate.edusciencedaily.com Wild radish (Raphanus raphanistrum) in Australia, corn poppy (Papaver rhoeas) in Spain, and kochia (Bassia scoparia) in the United States are other prominent examples of weeds that have evolved 2,4-D resistance. hracglobal.comnih.gov

The table below provides a summary of selected weed species that have developed resistance to 2,4-D.

| Species | Common Name | Year First Reported | Country/Region |

| Amaranthus tuberculatus | Tall Waterhemp | 2009 | United States |

| Carduus nutans | Nodding Thistle | 1981 | New Zealand |

| Commelina diffusa | Spreading Dayflower | 1957 | United States (Hawaii) |

| Daucus carota | Wild Carrot | 1957 | Canada, United States |

| Lactuca serriola | Prickly Lettuce | 2007 | United States |

| Papaver rhoeas | Corn Poppy | 1993 | Italy, Spain |

| Raphanus raphanistrum | Wild Radish | 1999 | Australia |

| Sinapis arvensis | Wild Mustard | 1990 | Canada, Turkey |

| Sisymbrium orientale | Indian Hedge Mustard | 2005 | Australia |

This table is not exhaustive but highlights key documented cases. Data sourced from multiple references. hracglobal.comnih.goviastate.edu

Biochemical and Physiological Mechanisms of Resistance

Weed populations have evolved sophisticated mechanisms to survive herbicide applications. Resistance to 2,4-D can be broadly categorized into non-target-site resistance (NTSR), which includes enhanced metabolism and reduced translocation, and target-site resistance (TSR).

Enhanced metabolism is a common non-target-site resistance mechanism where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. growiwm.org This is often accomplished through the action of enzyme families such as cytochrome P450 monooxygenases (P450s). cambridge.orgresearchgate.net These enzymes modify the herbicide molecule, typically through hydroxylation, rendering it non-toxic. nih.gov The detoxified molecule can then be further processed and sequestered within the plant cell.

Several studies have confirmed the role of P450-mediated metabolism in 2,4-D resistance.

Corn Poppy (Papaver rhoeas): Resistant populations in Spain were found to have enhanced 2,4-D metabolism, producing hydroxy metabolites not detected in susceptible plants. nih.govfrontiersin.org The resistance was reversed when plants were pre-treated with malathion, a known P450 inhibitor, providing strong evidence for P450 involvement. nih.govfrontiersin.org

Palmer Amaranth (Amaranthus palmeri): A multi-herbicide resistant population from Kansas demonstrated enhanced metabolism of 2,4-D. bioone.orgsoybeanresearchinfo.com Research showed that resistance was significantly higher at high temperatures, which correlated with more rapid metabolism of the herbicide. cambridge.orgresearchgate.net Susceptibility was increased when treated with a P450 inhibitor. cambridge.org

Other Species: Enhanced metabolism has also been implicated in 2,4-D resistance in Amaranthus hybridus, Conyza canadensis, and Conyza sumatrensis. mdpi.comresearchgate.net

For a systemic herbicide like 2,4-D to be effective, it must be absorbed by the leaves and translocated via the phloem to its sites of action in the growing points (meristems). nih.gov Reduced translocation is a resistance mechanism where the herbicide's movement is restricted, preventing a lethal dose from reaching the target sites. growiwm.orgnih.gov

Key research findings on this mechanism include:

Wild Radish (Raphanus raphanistrum): Studies on resistant populations from Australia identified an inability to translocate 2,4-D out of the treated leaf as the primary resistance mechanism. nih.gov The herbicide remained localized in the treated leaves of resistant plants, while it was effectively transported throughout susceptible plants. oup.comnih.gov This impaired transport is potentially due to an alteration in the activity of a plasma membrane transporter, possibly an ABCB-type auxin transporter. nih.gov

Multiple Mechanisms: In some weed species, reduced translocation occurs in conjunction with enhanced metabolism. For instance, resistant populations of Amaranthus hybridus and Papaver rhoeas have demonstrated both mechanisms contributing to their survival. mdpi.comnih.govresearchgate.net In contrast, for a resistant biotype of Hirschfeldia incana (shortpod mustard), reduced translocation was the sole identified mechanism of resistance. mdpi.comresearchgate.net

Target-site resistance (TSR) occurs due to genetic mutations in the protein that the herbicide binds to, reducing or eliminating its binding affinity. growiwm.org For synthetic auxins, the primary target sites are components of the auxin signaling pathway, specifically the TIR1/AFB family of auxin receptor proteins and the Aux/IAA co-receptors. researchgate.netnih.gov

TSR to synthetic auxins is considered rare compared to NTSR mechanisms, possibly due to the complexity of the auxin signaling pathway, which involves multiple receptor proteins. mdpi.comresearchgate.net A mutation in a single receptor might not be sufficient to confer resistance if other receptors can still bind the herbicide. nih.gov Nevertheless, documented cases exist:

A mutation in an auxin receptor protein was identified as the cause of dicamba resistance in a kochia population. bioone.org

In Indian hedge mustard (Sisymbrium orientale), a deletion in the gene for an Aux/IAA co-receptor protein was found to confer resistance to 2,4-D. bioone.org

Research on wild mustard (Sinapis arvensis) suggested that resistance was due to altered binding characteristics of an auxin-binding protein for synthetic auxins, while binding of the natural auxin (IAA) remained similar between resistant and susceptible biotypes. nih.gov

Agronomic and Ecological Drivers of Resistance Development

The evolution of herbicide resistance is an example of rapid evolution driven by intense selection pressure. Several agronomic and ecological factors contribute to this process:

High Selection Pressure: The most significant driver is the repeated and prolonged use of the same herbicide or herbicides with the same mode of action. cambridge.org This practice eliminates susceptible individuals from the weed population, allowing rare, naturally occurring resistant individuals to survive, reproduce, and become dominant over time.

Lack of Diversity in Weed Control: Over-reliance on herbicides without integrating other control methods (e.g., crop rotation, tillage, cover crops) creates a continuous selection pressure that favors resistance. hracglobal.com

Herbicide-Resistant Crops: The introduction and widespread adoption of crops genetically engineered to tolerate 2,4-D and other synthetic auxins are expected to dramatically increase the use of these herbicides. nih.govpnas.orgresearchgate.netpurdue.edu This will expand their application across more acres and in successive years within the same fields, intensifying the selection pressure for resistant weeds. nih.govpnas.org

Weed Biology: The biological and ecological characteristics of a weed species, such as high seed production, gene flow via pollen or seed dispersal, and genetic diversity, can influence the rate at which resistance evolves and spreads.

Strategies for Resistance Management and Mitigation in Agricultural Systems

The evolution of weed populations resistant to synthetic auxin herbicides, including 2,4-D, poses a significant threat to agricultural productivity. The repeated and widespread use of a single herbicide mode of action creates intense selection pressure, favoring the survival and reproduction of naturally resistant individuals within a weed population. pnas.orgnih.gov Over time, this can lead to a field dominated by resistant plants, rendering the herbicide ineffective. To combat this, a multi-faceted approach known as Integrated Weed Management (IWM) is essential for the long-term sustainability of herbicides like 2,4-D diethylethanolamine salt. nih.govunl.edu IWM combines various chemical, cultural, mechanical, and biological tactics to manage weeds, reduce reliance on any single method, and minimize the selection pressure for resistance. unl.eduiastate.eduhracglobal.com

Proactive management strategies, implemented before resistance becomes apparent, are more cost-effective and preserve crop yield potential compared to reactive strategies employed after resistance has been confirmed. cottoninc.com The core principle of resistance management is to diversify weed control practices. cottoninc.com

Chemical Strategies

A cornerstone of chemical resistance management is the diversification of herbicide use. This involves moving away from the repeated application of a single herbicide.

Herbicide Rotation and Mixtures : One of the most critical strategies is to rotate herbicides with different modes of action (MOA) both within and across growing seasons. croplife.org.augrowiwm.orgillinois.edu Herbicides are classified into groups based on their MOA; for example, 2,4-D is a Group 4 herbicide that mimics auxin. cottoninc.comcroplife.org.au Rotating to a different group disrupts the selection of weeds resistant to a specific MOA. croplife.org.au Tank-mixing two or more effective herbicides with different MOAs in a single application is another powerful tactic. cottoninc.comcroplife.org.auweedsmart.org.au For this to be effective, each herbicide in the mix must be applied at a rate that would be effective if used alone. croplife.org.au This approach makes it less likely for a weed to have resistance to multiple MOAs simultaneously. weedsmart.org.au

Sequential Applications (Double-Knock) : This strategy involves two sequential herbicide applications with different MOAs. For instance, an application of glyphosate (B1671968) (Group 9) could be followed by paraquat (Group 22), or a mix of glyphosate and 2,4-D could be followed by paraquat. croplife.org.auweedsmart.org.au This ensures that weeds surviving the first application are controlled by the second.

Use of Residual Herbicides : Applying effective residual herbicides can provide longer-lasting weed control, reducing the need for multiple post-emergence applications and managing early-season weed flushes. iastate.edugrowiwm.org Overlapping residual herbicides ensures that a continuous barrier of control is maintained. unl.eduiastate.edu

The following table outlines key herbicide MOA groups and examples relevant to managing resistance in broadleaf weeds.

| Herbicide Group | Mode of Action (MOA) | Active Ingredient Examples |

| Group 4 | Auxin Mimics | 2,4-D, Dicamba, Clopyralid, Picloram |

| Group 2 | ALS Inhibitors | Chlorsulfuron, Imazamox |

| Group 5 | Photosystem II Inhibitors | Atrazine, Metribuzin (B1676530) |

| Group 9 | EPSPS Inhibitors | Glyphosate |

| Group 10 | Glutamine Synthetase Inhibitors | Glufosinate |

| Group 14 | PPO Inhibitors | Flumioxazin, Fomesafen, Saflufenacil |

| Group 15 | Long-Chain Fatty Acid Inhibitors | S-metolachlor, Pyroxasulfone |

| Group 27 | HPPD Inhibitors | Mesotrione (Callisto), Isoxaflutole |

Cultural and Mechanical Strategies

Crop Rotation : Planting different crops sequentially on the same land is a highly effective cultural practice. illinois.edustrawchopper.com Crop rotation disrupts weed life cycles and allows for the rotation of different herbicide chemistries, as different crops have different herbicide tolerance profiles. hracglobal.comstrawchopper.com For instance, rotating from a broadleaf crop like soybeans to a cereal grain allows for the use of different herbicide MOAs. illinois.edu

Cover Crops : Planting cover crops like cereal rye, wheat, or barley can suppress weed growth through competition for resources and, in some cases, allelopathy (the release of biochemicals that inhibit the growth of other plants). iastate.educottoninc.combayer.us Research has shown that cover crops can significantly reduce the population of problematic weeds like waterhemp. bayer.us

Tillage : Mechanical weed control, such as tillage, can be used to manage weeds, especially before planting, to ensure a weed-free seedbed. iastate.edubayer.us While no-till systems have benefits for soil health, occasional or strategic tillage can help manage the weed seedbank by burying seeds too deep for germination. unl.edubayer.us

Scouting and Early Intervention : Regularly scouting fields to identify weed escapes is critical. iastate.edudtnpf.com Weeds that survive a herbicide application should be controlled before they can produce seed, preventing the spread of resistant genes. iastate.educroplife.org.audtnpf.com

The table below summarizes various IWM strategies for mitigating herbicide resistance.

| Strategy Category | Tactic | Primary Goal |

| Chemical | Rotate & Mix Herbicide MOAs | Prevent selection for resistance to a single MOA. |

| Use Full Labeled Rates | Ensure high efficacy and minimize survival of less susceptible weeds. | |

| Sequential Applications | Control weeds that may have survived the initial application. | |

| Cultural | Crop Rotation | Disrupt weed cycles; enable herbicide rotation. |

| Cover Crops | Suppress weed growth through competition and allelopathy. | |

| Narrow Row Spacing | Increase crop competitiveness to shade out weeds. | |

| Mechanical | Strategic Tillage | Bury weed seeds; prepare a clean seedbed. |

| Hand Weeding/Cultivation | Remove escaped weeds before they set seed. | |

| Management | Field Scouting | Early detection of resistant populations and control failures. |

| Equipment Sanitation | Prevent the spread of resistant weed seeds between fields. |

By integrating these diverse strategies, agricultural systems can reduce the selection pressure for herbicide resistance, thereby preserving the efficacy and utility of important tools like 2,4-D diethylethanolamine salt for future weed management. nih.gov

Advanced Analytical Methodologies for 2,4 D Diethylethanolamine Salt

Chromatographic Techniques for Detection and Quantification

The analysis of 2,4-D, including its diethylethanolamine salt form, predominantly relies on converting the salt or ester forms into the 2,4-D acid, which is then detected and quantified. This conversion is a common initial step in many analytical procedures. Chromatographic methods are central to the selective and sensitive measurement of 2,4-D residues in environmental samples.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used technique for the determination of 2,4-D. This method offers robustness and is suitable for analyzing samples with relatively high concentrations of the analyte. The separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. ukim.edu.mkmdpi.com The acidic mobile phase ensures that the 2,4-D is in its non-ionized form, which improves its retention on the nonpolar stationary phase.

Detection is commonly performed at wavelengths around 230 nm or 283 nm, where 2,4-D exhibits significant UV absorbance. nih.govdeswater.com The DAD provides the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. ukim.edu.mk The method's simplicity, speed, and precision make it suitable for routine analysis of pesticide formulations. ukim.edu.mk

Table 1: HPLC-UV/DAD Conditions for 2,4-D Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) ukim.edu.mk | XDB-C18 (250 x 4.6 mm, 5 µm) nih.gov | Gemini C18 (150 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile / Water (60/40, V/V) ukim.edu.mk | Acetonitrile / 0.02 M Ammonium acetate (B1210297) with 0.1% formic acid (Gradient) nih.gov | Acetonitrile / Water with 1% H3PO4 (50:50, v/v) mdpi.com |

| Flow Rate | 1.0 mL/min ukim.edu.mk | 1.0 mL/min nih.gov | 1.0 mL/min mdpi.com |

| Detection Wavelength | 220 nm ukim.edu.mk | 230 nm nih.gov | 228 nm mdpi.com |

| Retention Time | 1.31 min ukim.edu.mk | Not Specified | Not Specified |

Gas Chromatography (GC) Requiring Derivatization

Gas Chromatography (GC) is another powerful technique for analyzing 2,4-D. However, due to the low volatility of the 2,4-D acid, a derivatization step is mandatory to convert it into a more volatile form. tdl.orgnih.gov This process typically involves esterification to form, for example, the methyl or 2-chloroethyl ester of 2,4-D. nih.govepa.gov

Common derivatization reagents include diazomethane (B1218177), boron trifluoride-methanol (BF3-methanol), and boron trichloride/2-chloroethanol. nih.govresearchgate.net While effective, some reagents like diazomethane pose safety concerns, leading to the development of safer alternatives. nih.gov Following derivatization, the resulting ester is analyzed by GC, often with a mass selective detector (MSD) or an electron capture detector (ECD), which offers high sensitivity for halogenated compounds like 2,4-D. nih.govepa.gov The derivatization step can sometimes introduce unwanted background peaks, necessitating confirmation of the analyte's identity, for instance, through mass spectrometry. nih.gov

Table 2: GC Derivatization and Analysis Details for 2,4-D

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Derivatization Reagent | Boron trifluoride (BF3) epa.gov | BCl3/2-chloroethanol nih.gov |

| Derivative Formed | Methyl ester epa.gov | 2-chloroethyl ester nih.gov |

| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm) epa.gov | Not Specified |

| Detector | Mass Selective Detection (MSD) epa.gov | Electron Capture Detection (ECD), Mass Spectrometry (MS) nih.gov |

| Key Finding | The method quantifies 2,4-D as its methyl ester after derivatization. epa.gov | The 2-chloroethyl ester provides a better signal-to-noise ratio than the methyl ester for trace analysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level analysis of 2,4-D in complex environmental matrices. tdl.orgfao.org It combines the excellent separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. This method generally does not require derivatization, which simplifies sample preparation and reduces potential errors. tdl.org

Analysis is typically performed using an electrospray ionization (ESI) source, usually in the negative ion mode, which is well-suited for acidic compounds like 2,4-D. tdl.orgfao.org Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. researchgate.net This provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. researchgate.netepa.gov

Table 3: LC-MS/MS Parameters for 2,4-D Analysis

| Parameter | Details |

|---|---|

| Ionization Mode | Negative Ion Electrospray (ESI-) tdl.orgfao.org |

| Column Type | Reversed-phase (e.g., C18) or Mixed-mode columns tdl.orgfao.org |

| Monitored Transitions (MRM) | Two ion transitions are typically monitored for confirmation. epa.gov |

| Limit of Quantification (LOQ) | Can reach as low as 0.01 mg/kg in matrices like cotton seed and 0.1 µg/L in water. epa.govfao.org |

| Advantages | High sensitivity, high selectivity, no derivatization required. tdl.org |

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices (Water, Soil, Sediment)

The choice of sample preparation and extraction protocol is critical for accurate analysis and depends heavily on the matrix type. The primary goal is to efficiently extract the 2,4-D residues while minimizing co-extracted interferences. For amine salts like 2,4-D diethylethanolamine, an initial step of acidification or hydrolysis is often employed to convert the analyte to the 2,4-D acid form prior to extraction. tdl.orgscielo.brtdl.org

Water: For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and cleaning up the sample. fao.orgepa.gov Cartridges with materials like hydrophilic-lipophilic balanced (HLB) polymers are frequently used. epa.govresearchgate.net An alternative method for water samples is salting-out assisted liquid-liquid extraction (SALLE), which has proven to be quick, accurate, and sensitive. deswater.com

Soil and Sediment: The extraction of 2,4-D from soil and sediment is more complex due to the strong interactions between the analyte and the solid matrix. Common procedures involve solid-liquid extraction (SLE) with organic solvents. epa.govscielo.br The extraction efficiency can be influenced by the soil composition. scielo.br

Extraction Solvents: A variety of solvents are used, often acidified to improve the extraction of the acidic form of 2,4-D. These include methanol (B129727) with acetic acid, dichloromethane, and acidified acetonitrile. epa.govscielo.brresearchgate.net

Extraction Techniques: Methods such as vortexing, sonication, and shaking are used to facilitate the transfer of the analyte from the sample matrix to the solvent. epa.govscielo.br

Cleanup: After extraction, a cleanup step is usually necessary to remove interfering substances. This can involve liquid-liquid partitioning or SPE. epa.govresearchgate.net For instance, an alkaline hydrolysis step can be used to convert all forms of 2,4-D into the salt form, which can then be extracted with acidified acetonitrile. tdl.orgtdl.org

Table 4: Summary of Sample Preparation Protocols for 2,4-D

| Matrix | Extraction/Preparation Method | Solvents/Reagents | Key Steps |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) epa.gov | HLB cartridges, 0.1 N HCl, Acetonitrile:Methanol epa.govepa.gov | Acidification, loading onto SPE, washing, and elution. epa.gov |

| Soil/Sediment | Solid-Liquid Extraction (SLE) epa.gov | 5% acetic acid in methanol/water epa.gov | Vortexing and sonication followed by filtration and partitioning. epa.gov |

| Soil/Sediment | Solid-Liquid Extraction (SLE) scielo.br | Dichloromethane scielo.br | Acidification with sulfuric acid, followed by two extraction cycles with sonication. scielo.br |

| Crops (Corn, Soybean) | Hydrolysis and Acetonitrile Extraction tdl.orgtdl.org | Sodium hydroxide, acidified acetonitrile, NaCl, MgSO4 tdl.orgtdl.org | Alkaline hydrolysis to convert all forms to 2,4-D salt, followed by extraction and salting out. tdl.orgtdl.org |

Method Validation and Quality Assurance in Environmental Monitoring

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. For environmental monitoring of 2,4-D, validation is typically performed according to established guidelines, such as those from SANTE. researchgate.net Key validation parameters include:

Linearity: The method should demonstrate a linear response over a specific concentration range. This is typically evaluated by analyzing a series of standard solutions and is confirmed by a high coefficient of determination (R²) value, usually ≥ 0.99. ukim.edu.mk

Accuracy (Recovery): Accuracy is assessed through recovery studies, where samples are spiked with a known amount of the analyte at different concentration levels. Acceptable recovery rates generally fall within the 70-120% range. tdl.orgresearchgate.net Studies have shown mean recoveries for 2,4-D ranging from 86% to 113.28% across various matrices. tdl.orgresearchgate.net

Precision (Repeatability): Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For repeatability (intra-day precision) and reproducibility (inter-day precision), the RSD should typically be less than 20%. researchgate.net Reported RSD values for 2,4-D analysis are often well below 10%. tdl.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For 2,4-D, LOQs can be as low as 0.01 mg/kg in soil and 0.01 µg/L in water, depending on the analytical technique used. deswater.comscielo.br

Table 5: Method Validation Data for 2,4-D Analysis

| Parameter | Matrix | Technique | Finding |

|---|---|---|---|

| Linearity (R²) | Pesticide Formulation | HPLC-DAD | ≥ 0.9995 ukim.edu.mk |

| Recovery | Tea | LC-MS/MS | 88.05% to 113.28% researchgate.net |

| Recovery | Soybean, Corn | LC-MS/MS | 86% to 107% tdl.org |

| Precision (%RSD) | Tea | LC-MS/MS | 3.46% to 6.43% researchgate.net |

| Precision (%RSD) | Soybean, Corn | LC-MS/MS | < 10% tdl.org |

| LOQ | Tea | LC-MS/MS | 0.05 mg/kg researchgate.net |

| LOQ | Soil | LC-MS/MS | 0.015 to 0.75 mg/kg scielo.br |

| LOD / LOQ | Water | HPLC-UV | 0.004 µg/L / 0.01 µg/L deswater.com |

Emerging Research Frontiers and Knowledge Gaps

Unelucidated Aspects of Microbial Degradation Pathways (e.g., Multi-Omics Approaches)

While the microbial degradation of 2,4-D is well-documented, with numerous bacterial and fungal strains identified as capable of breaking down the herbicide, significant gaps in our understanding of the underlying pathways remain. nih.govnih.gov The primary degradation pathway often involves the conversion of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently to dichlorocatechol, which is then funneled into the tricarboxylic acid cycle. researchgate.net However, the full diversity of these catabolic pathways and the enzymes involved is not completely elucidated. nih.govnih.gov

Future research is increasingly focused on multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a more holistic understanding. nih.govresearchgate.net These technologies can help to:

Identify novel catabolic genes and enzymes involved in 2,4-D degradation. nih.gov

Elucidate the regulatory networks that control the expression of these degradation pathways in response to environmental cues.

Understand the evolution of these pathways and how horizontal gene transfer contributes to the spread of degradation capabilities among microbial communities. nih.gov

Characterize the metabolic intermediates and final breakdown products in various anaerobic and aerobic environments, as degradation can be significantly slower under anoxic conditions. fao.orgnih.gov

A deeper insight into these microbial processes is crucial for developing enhanced bioremediation strategies for contaminated soils and water systems. nih.govscielo.br

Molecular Basis of Resistance Evolution and Identification of Novel Mechanisms

The evolution of herbicide resistance in weed populations is a major threat to the sustained efficacy of 2,4-D. To date, 41 weed species have developed resistance to auxinic herbicides. mdpi.com Research has identified several non-target-site resistance (NTSR) mechanisms, which prevent the herbicide from reaching its site of action in a toxic form. nih.gov

Key identified mechanisms include:

Enhanced Metabolism: Resistant weeds can more rapidly detoxify 2,4-D, often through the action of cytochrome P450 monooxygenases. mdpi.comresearchgate.netsoybeanresearchinfo.com This has been observed in species like Amaranthus hybridus, Conyza canadensis, and Papaver rhoeas. mdpi.comresearchgate.net

Reduced Translocation: Some resistant biotypes exhibit impaired movement of 2,4-D from the leaves to the target sites in the growing points of the plant. mdpi.comnih.govoup.com This mechanism has been identified as the sole cause of resistance in species like Hirschfeldia incana. mdpi.comresearchgate.net

Despite this progress, significant knowledge gaps persist. The precise molecular basis for these resistance mechanisms is not always clear, and it is likely that novel, yet-to-be-discovered mechanisms exist. nih.govuwa.edu.au For instance, the specific genes and mutations responsible for reduced translocation are still under investigation. nih.govoup.com Future research is focused on identifying the specific genes, transporters (such as ABCB transporters), and regulatory changes that confer resistance, which is essential for developing effective resistance management strategies. nih.govoup.com

| Weed Species | Observed Resistance Mechanism(s) | Reference |

| Amaranthus hybridus | Enhanced Metabolism, Reduced Translocation | mdpi.comresearchgate.net |

| Conyza canadensis | Enhanced Metabolism | mdpi.comresearchgate.net |

| Conyza sumatrensis | Enhanced Metabolism | mdpi.comresearchgate.net |

| Hirschfeldia incana | Reduced Translocation | mdpi.comresearchgate.net |

| Parthenium hysterophorus | Enhanced Metabolism, Reduced Translocation | mdpi.comresearchgate.net |

| Papaver rhoeas | Enhanced Metabolism, Reduced Translocation | mdpi.comresearchgate.net |

| Amaranthus palmeri | Metabolism-mediated | soybeanresearchinfo.com |

Advanced Formulation Technologies and Delivery Systems for 2,4-D Salts

The formulation of a herbicide plays a critical role in its efficacy, handling safety, and environmental impact, particularly concerning spray drift and volatility. While 2,4-D is available in various salt and ester forms, research continues to drive the development of advanced formulations with improved characteristics. nih.govbayer.us

Amine salt formulations, including diethylethanolamine, are generally less volatile than ester formulations. fao.orgbayer.us However, research frontiers in this area include:

Novel Salt Formulations: The development of newer salt formulations, such as 2,4-D choline, aims to further reduce volatility and drift potential compared to traditional amine salts. fbn.com

Water-Soluble Granules (WSG): These formulations offer advantages over liquid formulations by eliminating organic solvents and dust, being easier to measure and transport, and potentially improving environmental safety. google.comgoogle.com

Adjuvants and Surfactants: Ongoing research seeks to optimize the use of adjuvants that can enhance the uptake and efficacy of 2,4-D salts, potentially overcoming issues like antagonism from certain ions in the spray water. exlibrisgroup.com

Encapsulation and Controlled-Release Technologies: These advanced delivery systems could provide targeted release of the active ingredient, improving weed control while minimizing exposure to non-target organisms and the environment.

These innovations are critical for ensuring that 2,4-D formulations meet increasingly stringent regulatory requirements and public expectations for environmental stewardship.

Environmental Monitoring and Predictive Modeling Refinements

Accurately predicting the environmental fate and transport of 2,4-D diethylethanolamine salt is essential for robust ecological risk assessment. usda.gov Upon entering the environment, amine salts are expected to rapidly dissociate to the 2,4-D acid form, which is then subject to various degradation and transport processes. fao.orgorst.eduapvma.gov.au The half-life of 2,4-D in soil is typically short, often around 3 to 10 days, due to rapid microbial degradation. fao.org

However, there is a continuous need to refine the models used to predict its behavior. Emerging research focuses on:

Improving Model Inputs: Incorporating more detailed data on soil properties, microbial community composition, and climatic conditions to enhance the accuracy of fate and transport models.

Monitoring Data Integration: Utilizing extensive environmental monitoring data from surface water and groundwater to validate and calibrate predictive models, ensuring they reflect real-world conditions. usda.govfao.orgnih.gov

Assessing Runoff and Drift: Developing more sophisticated models to predict the potential for runoff from treated fields and off-target movement through spray drift, which are key exposure pathways to non-target ecosystems. fao.orgnih.gov

These refinements will allow for more precise risk assessments and the development of targeted mitigation strategies to protect sensitive environmental compartments. nih.gov

Synergistic and Antagonistic Interactions in Herbicide Mixtures (if applicable to salt form)

Tank-mixing herbicides is a common agricultural practice to broaden the spectrum of weed control and manage resistance. caws.org.nznih.gov However, the interactions between 2,4-D amine salts and other herbicides can be complex, resulting in synergistic, antagonistic, or additive effects. nih.govcabidigitallibrary.org

Antagonism: A notable example is the antagonism observed when 2,4-D amine is mixed with certain grass-specific herbicides (ACCase inhibitors) like diclofop-methyl. caws.org.nzawsjournal.org Research suggests that 2,4-D can induce the expression of genes encoding metabolic enzymes (like cytochrome P450s) in the weed, leading to faster degradation of the partner herbicide and reduced efficacy. awsjournal.org Antagonism has also been reported with glyphosate (B1671968) in some grass species, potentially due to reduced uptake or translocation. caws.org.nz

Synergism: Conversely, synergistic effects have been documented. The combination of 2,4-D amine with the photosystem II (PSII) inhibitor metribuzin (B1676530) has shown enhanced control of wild oat (Avena sterilis). nih.gov Mechanistic studies suggest this synergism is due to increased translocation of metribuzin to the roots and new leaves of the weed when pre-treated with 2,4-D. nih.gov Synergism has also been noted with other Group 4 herbicides and with glyphosate for controlling certain perennial broadleaf weeds. awsjournal.org

Understanding the physiological and molecular basis of these interactions is a key research frontier, as it can inform recommendations for more effective and reliable herbicide mixtures. caws.org.nz

| Herbicide Mixture | Interaction Type | Proposed Mechanism | Reference |

| 2,4-D Amine + Diclofop-methyl | Antagonism | Enhanced metabolism of diclofop-methyl | caws.org.nzawsjournal.org |

| 2,4-D Amine + Glyphosate | Antagonism (in some grasses) | Reduced glyphosate uptake/translocation | caws.org.nz |

| 2,4-D Amine + Metribuzin | Synergism | Enhanced translocation of metribuzin | nih.gov |

| 2,4-D + Dicamba | Synergism (with glyphosate) | Greater foliar uptake and root accumulation | awsjournal.org |

Further Evaluation of Endocrine Disrupting Potential in Non-Target Organisms

The potential for 2,4-D to act as an endocrine disruptor is an area of ongoing evaluation and concern. orst.eduepa.gov Toxicological studies have shown that at high doses, 2,4-D can affect organs such as the thyroid and gonads, which are part of the endocrine system. usda.govorst.eduepa.gov This has led to its inclusion in screening programs for endocrine-disrupting effects. orst.edu

While some studies in fish have not found significant effects on multiple endocrine-specific endpoints at typical environmental concentrations, others have noted effects like reduced female fecundity at very high test concentrations. nih.gov Research on 2,4-dichlorophenol (2,4-DCP), a metabolite of 2,4-D, has demonstrated estrogenic effects in animal models, such as altering sexual behavior in male rats and causing female differentiation in zebrafish larvae. nih.gov

However, a comprehensive understanding of the endocrine-disrupting potential of 2,4-D diethylethanolamine salt, particularly at environmentally relevant concentrations and across a broader range of non-target organisms (including amphibians and invertebrates), remains a knowledge gap. epa.govresearchgate.net Future research is needed to:

Conduct thorough, multi-generational studies on various aquatic and terrestrial species. epa.gov

Elucidate the specific molecular mechanisms by which 2,4-D or its metabolites might interfere with hormone signaling pathways.

Assess the potential for subtle, sub-lethal effects on reproduction, development, and behavior in wildlife populations following chronic, low-level exposure. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to compare the herbicidal efficacy of 2,4-D diethylethanolamine salt with other salt formulations?

- Methodological Answer : Use a randomized complete block design with multiple replications to minimize environmental variability. For example, a factorial arrangement can test interactions between 2,4-D doses, salt types (e.g., diethylethanolamine vs. sodium salts), and adjuvants like ammonium sulfate (AMS). Analyze survival rates and dry matter reduction in target weeds (e.g., Kochia and redroot pigweed) using ANOVA followed by post-hoc tests (e.g., Fisher’s LSD) to differentiate treatment effects .

Q. What methodological considerations are critical for synthesizing 2,4-D diethylethanolamine salt in the laboratory?